S-(6-Purinyl)-N-acetylcysteine S-(6-Purinyl)-N-acetylcysteine
Brand Name: Vulcanchem
CAS No.: 136039-99-1
VCID: VC21254132
InChI: InChI=1S/C10H11N5O3S/c1-5(16)15-6(10(17)18)2-19-9-7-8(12-3-11-7)13-4-14-9/h3-4,6H,2H2,1H3,(H,15,16)(H,17,18)(H,11,12,13,14)/t6-/m0/s1
SMILES: CC(=O)NC(CSC1=NC=NC2=C1NC=N2)C(=O)O
Molecular Formula: C10H11N5O3S
Molecular Weight: 281.29 g/mol

S-(6-Purinyl)-N-acetylcysteine

CAS No.: 136039-99-1

Cat. No.: VC21254132

Molecular Formula: C10H11N5O3S

Molecular Weight: 281.29 g/mol

* For research use only. Not for human or veterinary use.

S-(6-Purinyl)-N-acetylcysteine - 136039-99-1

Specification

CAS No. 136039-99-1
Molecular Formula C10H11N5O3S
Molecular Weight 281.29 g/mol
IUPAC Name (2R)-2-acetamido-3-(7H-purin-6-ylsulfanyl)propanoic acid
Standard InChI InChI=1S/C10H11N5O3S/c1-5(16)15-6(10(17)18)2-19-9-7-8(12-3-11-7)13-4-14-9/h3-4,6H,2H2,1H3,(H,15,16)(H,17,18)(H,11,12,13,14)/t6-/m0/s1
Standard InChI Key JNURDKXJPBZZGO-LURJTMIESA-N
Isomeric SMILES CC(=O)N[C@@H](CSC1=NC=NC2=C1NC=N2)C(=O)O
SMILES CC(=O)NC(CSC1=NC=NC2=C1NC=N2)C(=O)O
Canonical SMILES CC(=O)NC(CSC1=NC=NC2=C1NC=N2)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator